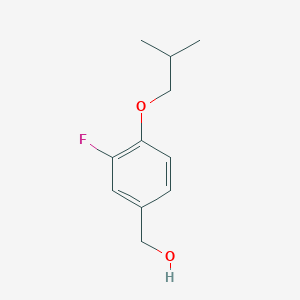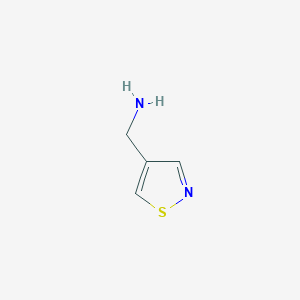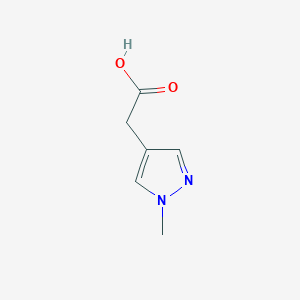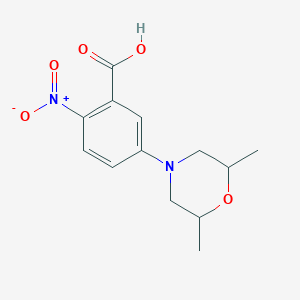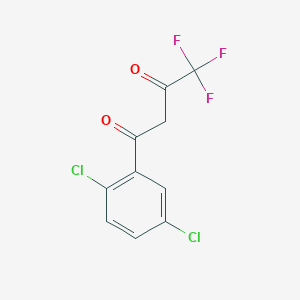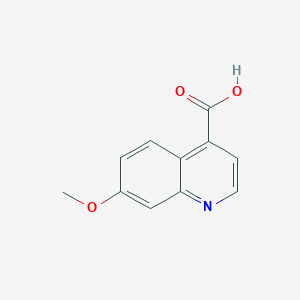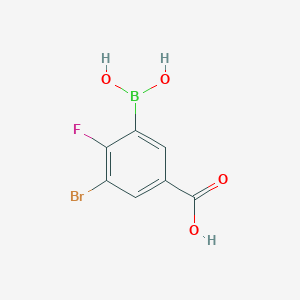
2-Fluoro-3-bromo-5-carboxyphenylboronic acid
Descripción general
Descripción
2-Fluoro-3-bromo-5-carboxyphenylboronic acid is a chemical compound that is used in scientific research. It has a molecular weight of 262.83 . The IUPAC name for this compound is 3-bromo-5-(dihydroxyboryl)-4-fluorobenzoic acid .
Molecular Structure Analysis
The InChI code for 2-Fluoro-3-bromo-5-carboxyphenylboronic acid is 1S/C7H5BBrFO4/c9-5-2-3 (7 (11)12)1-4 (6 (5)10)8 (13)14/h1-2,13-14H, (H,11,12) .Chemical Reactions Analysis
Boronic acids and their esters are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups . Protodeboronation of boronic esters is a valuable but unknown transformation .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : “2-Fluoro-3-bromo-5-carboxyphenylboronic acid” is used as a reagent in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
- Methods of Application : The specific methods of application can vary depending on the specific reaction conditions and the other reactants involved. Generally, the reaction involves the use of a palladium catalyst and a base .
- Results or Outcomes : The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon-carbon bond. This reaction is widely used in organic synthesis due to its mild reaction conditions and the stability of the organoboron reagents .
Preparation of Inhibitors of Kinesin Spindle Protein (KSP)
- Scientific Field : Medicinal Chemistry
- Application Summary : “2-Fluoro-3-bromo-5-carboxyphenylboronic acid” is used in the preparation of inhibitors of kinesin spindle protein (KSP), which are potential antitumor agents .
- Methods of Application : The specific methods of application can vary depending on the specific synthesis route and the other reactants involved. Generally, the reaction involves the use of a catalyst and a base .
- Results or Outcomes : The outcome of this application is the formation of potential antitumor agents. These agents can inhibit the function of KSP, a protein that is essential for cell division .
Preparation of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
- Scientific Field : Material Science
- Application Summary : This compound is used in the preparation of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Methods of Application : The specific methods of application can vary depending on the specific synthesis route and the other reactants involved. Generally, the reaction involves the use of a catalyst and a base .
- Results or Outcomes : The outcome of this application is the formation of novel liquid crystalline materials. These materials have unique properties that make them useful in a variety of applications, such as displays and sensors .
Synthesis of o-Phenylphenols
- Scientific Field : Medicinal Chemistry
- Application Summary : “2-Fluoro-3-bromo-5-carboxyphenylboronic acid” is used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
- Methods of Application : The specific methods of application can vary depending on the specific synthesis route and the other reactants involved. Generally, the reaction involves the use of a catalyst and a base .
- Results or Outcomes : The outcome of this application is the formation of potent leukotriene B4 receptor agonists. These compounds have potential therapeutic applications in the treatment of inflammatory diseases .
Preparation of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
- Scientific Field : Material Science
- Application Summary : This compound is used in the preparation of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Methods of Application : The specific methods of application can vary depending on the specific synthesis route and the other reactants involved. Generally, the reaction involves the use of a catalyst and a base .
- Results or Outcomes : The outcome of this application is the formation of novel liquid crystalline materials. These materials have unique properties that make them useful in a variety of applications, such as displays and sensors .
Synthesis of o-Phenylphenols
- Scientific Field : Medicinal Chemistry
- Application Summary : “2-Fluoro-3-bromo-5-carboxyphenylboronic acid” is used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
- Methods of Application : The specific methods of application can vary depending on the specific synthesis route and the other reactants involved. Generally, the reaction involves the use of a catalyst and a base .
- Results or Outcomes : The outcome of this application is the formation of potent leukotriene B4 receptor agonists. These compounds have potential therapeutic applications in the treatment of inflammatory diseases .
Safety And Hazards
Propiedades
IUPAC Name |
3-borono-5-bromo-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrFO4/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJDZRABMGZXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-bromo-5-carboxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



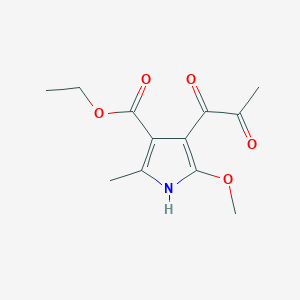
![1-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B1387516.png)
![3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387517.png)
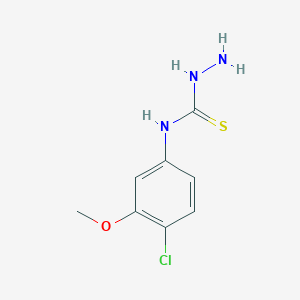
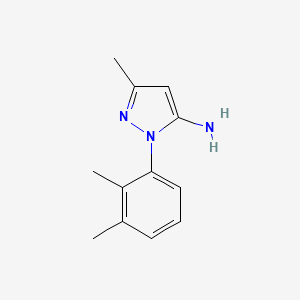
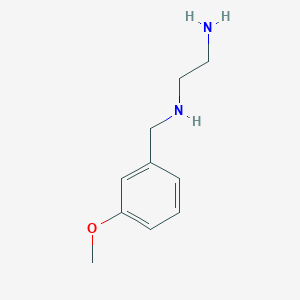
![[4-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B1387527.png)
![2-[Benzyl(ethyl)amino]isonicotinic acid](/img/structure/B1387528.png)
